molecular formula C13H11N3O2S2 B3084010 N-1H-indol-5-yl-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide CAS No. 1142207-29-1

N-1H-indol-5-yl-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Cat. No. B3084010
CAS RN: 1142207-29-1
M. Wt: 305.4 g/mol
InChI Key: QMDLQMQGVJDLLC-UHFFFAOYSA-N
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Description

“N-1H-indol-5-yl-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide” is a chemical compound with the molecular formula C13H11N3O2S2 and a molecular weight of 305.38 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “N-1H-indol-5-yl-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide” consists of an indole ring attached to a thiazole ring via an acetamide linkage . The indole ring provides aromatic stability, while the thiazole ring contains a sulfur and a nitrogen atom, contributing to the compound’s reactivity.


Physical And Chemical Properties Analysis

“N-1H-indol-5-yl-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide” has a molecular weight of 305.38 and a molecular formula of C13H11N3O2S2 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the literature.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown promise in the field of oncology . They have been found to inhibit the growth of cancer cells, making them potential candidates for cancer treatment.

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . This suggests that they could be used in the development of new treatments for HIV.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This means they could potentially be used to combat oxidative stress, which is implicated in various diseases.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . This suggests that they could be used in the development of new antimicrobial agents.

Antitubercular Activity

Indole derivatives have been found to possess antitubercular activity . This suggests that they could be used in the development of new treatments for tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic activity . This suggests that they could be used in the development of new treatments for diabetes.

Future Directions

The future research directions for “N-1H-indol-5-yl-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide” could involve exploring its potential biological activities, given that similar compounds have shown antimicrobial and anticancer activities . Further studies could also focus on its synthesis and structural modifications to enhance its biological activity.

properties

IUPAC Name

N-(1H-indol-5-yl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c17-11(6-10-12(18)16-13(19)20-10)15-8-1-2-9-7(5-8)3-4-14-9/h1-5,10,14H,6H2,(H,15,17)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDLQMQGVJDLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1NC(=O)CC3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1H-indol-5-yl-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 2
N-1H-indol-5-yl-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-1H-indol-5-yl-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 4
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N-1H-indol-5-yl-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-1H-indol-5-yl-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 6
N-1H-indol-5-yl-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

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